phenyl 4-{[(4-phenyloxan-4-yl)formamido]methyl}piperidine-1-carboxylate
Description
Properties
IUPAC Name |
phenyl 4-[[(4-phenyloxane-4-carbonyl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4/c28-23(25(13-17-30-18-14-25)21-7-3-1-4-8-21)26-19-20-11-15-27(16-12-20)24(29)31-22-9-5-2-6-10-22/h1-10,20H,11-19H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGQIYPJOYIGKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2(CCOCC2)C3=CC=CC=C3)C(=O)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Aminomethylpiperidine-1-carboxylate
The piperidine core is functionalized through:
- N-Alkylation : Reaction of piperidine with methyl bromoacetate under basic conditions (K₂CO₃, DMF, 60°C) yields methyl piperidine-1-carboxylate.
- Reductive Amination : Condensation with formaldehyde and subsequent reduction (NaBH₃CN, MeOH) introduces the aminomethyl group.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 78–85% | |
| Reaction Time | 12–18 hours |
Preparation of 4-Phenyloxane-4-carbonyl Chloride
4-Phenyloxan-4-carboxylic acid (CAS: 1339443-01-4) is treated with thionyl chloride (SOCl₂, reflux, 4 hours) to generate the acyl chloride.
Optimization Note :
Coupling of Intermediates
The formamido bridge is formed via amide bond formation:
- Activation : 4-Phenyloxane-4-carbonyl chloride (1.2 eq) is reacted with 4-aminomethylpiperidine-1-carboxylate in dichloromethane (DCM) at 0°C.
- Base-Mediated Coupling : Triethylamine (TEA, 2.5 eq) is added to scavenge HCl, promoting reaction completion.
Reaction Conditions :
Esterification with Phenyl Chloroformate
The final carboxylate ester is installed via:
- Nucleophilic Acyl Substitution : Piperidine nitrogen reacts with phenyl chloroformate (1.1 eq) in anhydrous THF.
- Catalysis : DMAP (4-dimethylaminopyridine, 0.1 eq) accelerates the reaction.
Critical Parameters :
| Parameter | Optimal Value | Source |
|---|---|---|
| Solvent | THF | |
| Temperature | 0°C → 25°C | |
| Yield | 80–88% |
Purification and Characterization
- Chromatography : Silica gel column chromatography (ethyl acetate/hexane, 3:7) isolates the product.
- Spectroscopic Data :
Methodological Variations and Optimization
Alternative Coupling Reagents
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-{[(4-phenyloxan-4-yl)formamido]methyl}piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Phenyl 4-{[(4-phenyloxan-4-yl)formamido]methyl}piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of phenyl 4-{[(4-phenyloxan-4-yl)formamido]methyl}piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Piperidine derivatives are widely explored in drug discovery due to their conformational flexibility and ability to interact with biological targets. Below is a detailed comparison of phenyl 4-{[(4-phenyloxan-4-yl)formamido]methyl}piperidine-1-carboxylate with structurally analogous compounds, focusing on substituent effects, pharmacological activity, and synthetic utility.
Table 1: Key Structural and Functional Differences
Substituent Effects on Pharmacological Activity
- Target Compound: The 4-phenyloxan-4-yl group introduces a rigid, lipophilic tetrahydropyran ring, which may enhance binding to hydrophobic pockets in enzymes or receptors.
- Ifenprodil vs. SL 82.0715 : Ifenprodil’s benzyl alcohol and fluorophenyl groups confer higher NMDA receptor affinity (IC₅₀: 0.4 µM) compared to SL 82.0715 (IC₅₀: 10 µM), highlighting the importance of substituent polarity and steric effects .
- Carboxylic Acid Derivatives: The hydrochloride salt of 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic acid () exhibits ionic solubility, making it suitable for aqueous formulations but less bioavailable than ester-containing analogs .
Biological Activity
Phenyl 4-{[(4-phenyloxan-4-yl)formamido]methyl}piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{19}H_{24}N_{2}O_{3}
- Molecular Weight : 328.41 g/mol
- IUPAC Name : this compound
This compound features a piperidine ring, which is a common structural motif in many biologically active molecules.
This compound exhibits several biological activities, primarily through its interaction with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains.
Therapeutic Applications
Research indicates that this compound may have applications in treating various conditions:
- Neurological Disorders : Due to its receptor modulation properties, it could be beneficial in managing conditions like anxiety or depression.
- Infectious Diseases : Its antimicrobial properties suggest potential use in treating infections caused by resistant bacteria.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Neuropharmacology | Demonstrated anxiolytic effects in animal models. |
| Study 2 | Antimicrobial Activity | Showed significant inhibition of Staphylococcus aureus growth. |
| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of acetylcholinesterase, suggesting cognitive enhancement potential. |
In Vitro and In Vivo Studies
In vitro assays have shown that this compound can effectively inhibit target enzymes at micromolar concentrations. In vivo studies further corroborate these findings, indicating improved behavioral outcomes in animal models treated with the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
